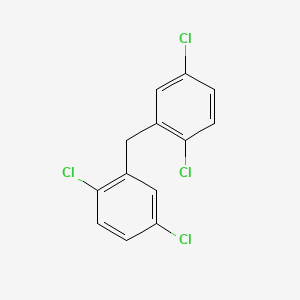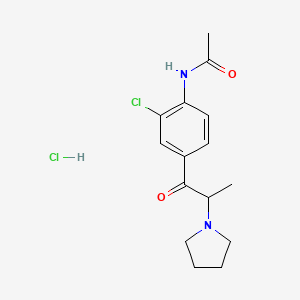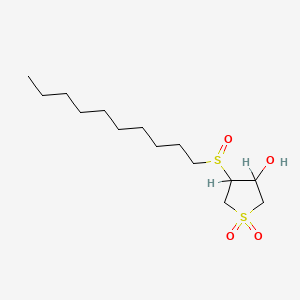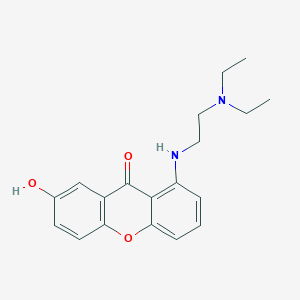![molecular formula C7H16Cl2Si B12787697 Butyl[bis(chloromethyl)]methylsilane CAS No. 2917-66-0](/img/structure/B12787697.png)
Butyl[bis(chloromethyl)]methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 96803 involves several steps, typically starting from basic organic compounds. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of NSC 96803 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
NSC 96803 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 96803 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of NSC 96803 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets neural pathways involved in motivation and circadian rhythms. It interacts with neurotransmitter receptors and modulates their activity.
Pathways Involved: NSC 96803 affects pathways related to dopamine and serotonin, which are crucial for regulating mood and motivation.
Comparison with Similar Compounds
NSC 96803 can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
2917-66-0 |
|---|---|
Molecular Formula |
C7H16Cl2Si |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
butyl-bis(chloromethyl)-methylsilane |
InChI |
InChI=1S/C7H16Cl2Si/c1-3-4-5-10(2,6-8)7-9/h3-7H2,1-2H3 |
InChI Key |
BYRMANBYAFPAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


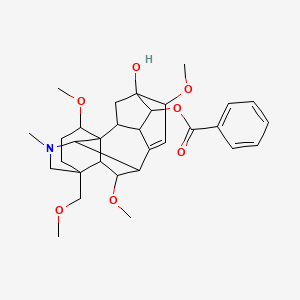
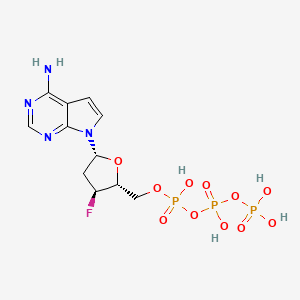
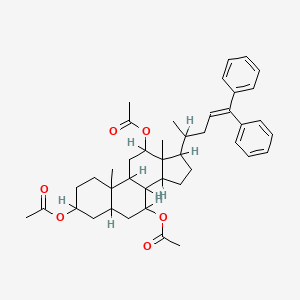
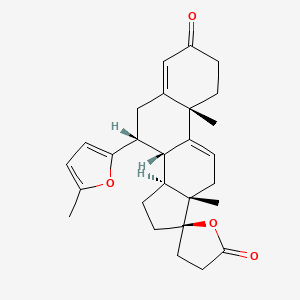

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)

